Cas no 1334416-85-1 (1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid)

1-tert-Butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex heterocyclic compounds. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of two fluorine atoms at the 4-position of the piperidine ring introduces significant electronic and steric effects, making it useful for modulating physicochemical properties in drug discovery. The 3-methyl substitution and carboxylic acid functionality provide additional handles for further derivatization, enabling the synthesis of diverse analogs. This compound is particularly relevant in medicinal chemistry for the development of bioactive molecules, owing to its ability to influence lipophilicity, metabolic stability, and target binding affinity. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid structure
1334416-85-1 structure
Product Name:1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid
CAS No:1334416-85-1
MF:C12H19F2NO4
MW:279.280370950699
CID:4584763
Update Time:2025-07-02

1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]-4,4-difluoro-3-methylpiperidine-3-carboxylic acid
    • 4,4-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid
    • Inchi: 1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-5-12(13,14)11(4,7-15)8(16)17/h5-7H2,1-4H3,(H,16,17)
    • InChI Key: XRCPEJWXGRIHBL-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC(F)(F)C(C)(C(O)=O)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

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1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1334416-85-1)1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid
Order Number:A1051513
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:33
Price ($):1216.0
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Additional information on 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid

Introduction to 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid (CAS No. 1334416-85-1)

1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid, identified by its CAS number 1334416-85-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of both a tert-butoxycarbonyl (Boc) protecting group and fluorine atoms at the 4,4-position of the piperidine ring introduces unique structural and functional properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The Boc group is a well-established protecting group in organic synthesis, particularly in peptide coupling reactions. Its stability under basic conditions and its ability to be selectively removed under acidic conditions make it an ideal choice for protecting carboxylic acid functionalities during multi-step syntheses. In the context of 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid, the Boc group ensures that the carboxylic acid moiety remains inert to nucleophilic attacks while other functional groups are being manipulated. This feature is particularly useful in the construction of complex molecules, where selective protection and deprotection steps are crucial for achieving high yields and purity.

The fluorine atoms at the 4,4-position of the piperidine ring contribute significantly to the compound's pharmacological properties. Fluorinated compounds are known to exhibit enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. In recent years, there has been a surge in research focused on fluorinated piperidine derivatives due to their potential as pharmacophores in various therapeutic areas. For instance, studies have shown that fluorinated piperidines can modulate enzyme activity, interact with specific receptors, and influence drug transport mechanisms. The incorporation of two fluorine atoms in 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid may enhance its interaction with biological targets compared to its non-fluorinated counterparts.

The methyl group at the 3-position of the piperidine ring further diversifies the structural landscape of this compound. The presence of alkyl substituents can influence both the electronic properties and steric environment of the molecule, potentially affecting its solubility, bioavailability, and overall biological activity. This makes 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid a versatile building block for designing novel molecules with tailored properties.

In terms of synthetic applications, 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid can serve as a key intermediate in the synthesis of more complex pharmaceuticals. Its protected carboxylic acid group can be readily activated for coupling reactions with amino groups, while the Boc group can be removed under acidic conditions to regenerate a free carboxylic acid functionality. This dual functionality makes it an attractive candidate for constructing peptidomimetics or for use in fragment-based drug design strategies.

Recent advancements in computational chemistry have also highlighted the importance of fluorinated piperidine derivatives in drug discovery. Molecular modeling studies have demonstrated that fluorine atoms can enhance binding interactions by increasing electrostatic repulsion between residues in protein binding pockets or by modulating hydrophobic interactions. These insights have guided researchers in designing more effective ligands for target proteins involved in various diseases.

Moreover, the synthesis of fluorinated compounds often presents unique challenges due to the reactivity and sensitivity of fluorine atoms. However, recent developments in synthetic methodologies have made it possible to introduce fluorine atoms into complex molecular frameworks with high precision. Techniques such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and directed ortho-metalation (DoM) have enabled chemists to incorporate fluorine atoms at specific positions within molecules like 1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid with high efficiency.

The potential applications of this compound extend beyond traditional pharmaceuticals. For instance, fluorinated piperidine derivatives have shown promise in materials science as well, where they can be used to develop advanced polymers or liquid crystals with unique properties. Additionally, their stability under various conditions makes them suitable candidates for use in agrochemicals or as intermediates in specialty chemical manufacturing.

In conclusion,1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid (CAS No. 1334416-85-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features—comprising a Boc protected carboxylic acid group and two fluorine atoms at the 4,4-position—make it an invaluable intermediate for constructing complex molecules with tailored biological activities. As research continues to uncover new applications for fluorinated piperidine derivatives, this compound is likely to play an increasingly important role in drug development and materials science.

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Amadis Chemical Company Limited
(CAS:1334416-85-1)1-tert-butoxycarbonyl-4,4-difluoro-3-methyl-piperidine-3-carboxylic acid
A1051513
Purity:99%
Quantity:1g
Price ($):1216.0
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